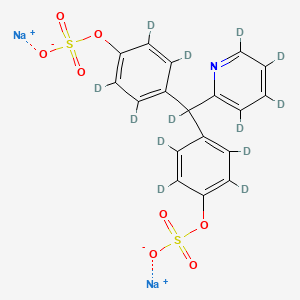
Picosulfate-d13 Sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Picosulfate-d13 Sodium is a labeled analogue of Sodium picosulfate, a contact stimulant laxative used primarily for the treatment of constipation and for bowel preparation before colonoscopy or surgery. The compound is labeled with deuterium, which makes it useful in various scientific research applications, particularly in metabolic studies and environmental analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Picosulfate-d13 Sodium typically involves the use of bisacodyl as the starting material. The process includes hydrolysis and sulfation reactions to produce the final compound . The reaction conditions are carefully controlled to ensure high purity and yield. For instance, the hydrolysis reaction is carried out under acidic conditions, followed by a sulfation reaction using sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness. The final product is subjected to rigorous quality control measures to meet the standards required by pharmacopeias in Europe and the United States .
Chemical Reactions Analysis
Types of Reactions
Picosulfate-d13 Sodium undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution. The compound is hydrolyzed by colonic bacterial enzymes to form its active metabolite .
Common Reagents and Conditions
Hydrolysis: Typically involves acidic conditions and the presence of water.
Oxidation: Can be carried out using oxidizing agents like potassium dichromate.
Substitution: Involves the replacement of functional groups under specific conditions.
Major Products
The primary product formed from the hydrolysis of this compound is bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), which is the active metabolite responsible for its laxative effects .
Scientific Research Applications
Picosulfate-d13 Sodium is widely used in scientific research due to its labeled deuterium atoms. Some of its applications include:
Metabolic Research: Used to study metabolic pathways in vivo safely.
Environmental Analysis: Acts as a standard for detecting environmental pollutants.
Clinical Diagnostics: Used in imaging and diagnosis, particularly in newborn screening.
Organic Chemistry: Serves as a chemical reference for identification, qualitative, and quantitative analysis.
Mechanism of Action
Picosulfate-d13 Sodium is a prodrug that is hydrolyzed by colonic bacterial enzymes to form its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) . This active compound stimulates the colonic mucosa, increasing peristalsis and promoting bowel movements . The compound inhibits the absorption of water and electrolytes, increasing their secretion into the intestinal lumen .
Comparison with Similar Compounds
Similar Compounds
Sodium Picosulfate: The non-labeled version used for similar medical applications.
Bisacodyl: Another stimulant laxative with a similar mechanism of action.
Uniqueness
Picosulfate-d13 Sodium is unique due to its deuterium labeling, which makes it particularly useful in research applications that require tracking and studying metabolic pathways. This labeling provides a distinct advantage over non-labeled compounds in various scientific studies.
Properties
Molecular Formula |
C18H13NNa2O8S2 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
disodium;[2,3,5,6-tetradeuterio-4-[deuterio-(3,4,5,6-tetradeuteriopyridin-2-yl)-(2,3,5,6-tetradeuterio-4-sulfonatooxyphenyl)methyl]phenyl] sulfate |
InChI |
InChI=1S/C18H15NO8S2.2Na/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;;/h1-12,18H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,18D;; |
InChI Key |
GOZDTZWAMGHLDY-BRPSIPCNSA-L |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C([2H])(C2=C(C(=C(C(=C2[2H])[2H])OS(=O)(=O)[O-])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])OS(=O)(=O)[O-])[2H])[2H])[2H])[2H].[Na+].[Na+] |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















